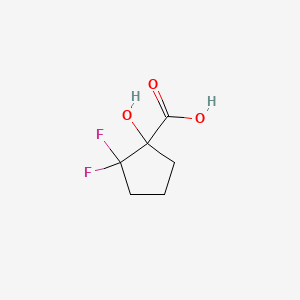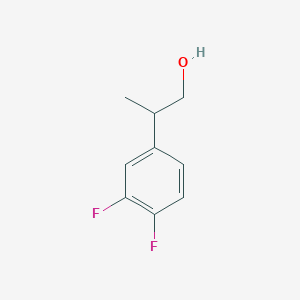
4-(Difluoromethyl)-2-fluoropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-2-fluoropyridine-3-carboxylic acid is a fluorinated heterocyclic compound It features a pyridine ring substituted with difluoromethyl and fluorine groups, as well as a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-fluoropyridine-3-carboxylic acid typically involves multi-step processes starting from commercially available pyridine derivatives. One common route includes:
Halogenation: Introduction of fluorine atoms into the pyridine ring using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Difluoromethylation: Introduction of the difluoromethyl group using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often using carbon dioxide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often employ automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration.
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-2-fluoropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the difluoromethyl group to a carboxylic acid or other oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, 4-(Difluoromethyl)-2-fluoropyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure imparts desirable properties such as increased metabolic stability and lipophilicity.
Biology
In biological research, this compound is investigated for its potential as a bioisostere in drug design. The presence of fluorine atoms can enhance the binding affinity and selectivity of pharmaceutical agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as anti-inflammatory, antiviral, and anticancer agents. The fluorinated groups can improve the pharmacokinetic properties of these drugs.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides. Its stability and reactivity make it suitable for various applications in crop protection.
作用機序
The mechanism of action of 4-(Difluoromethyl)-2-fluoropyridine-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing the binding affinity to the target site. This can lead to inhibition or modulation of the target’s activity, resulting in the desired therapeutic or pesticidal effect.
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)-2-fluoropyridine-3-carboxylic acid
- 4-(Difluoromethyl)-3-fluoropyridine-2-carboxylic acid
- 4-(Difluoromethyl)-2-chloropyridine-3-carboxylic acid
Uniqueness
4-(Difluoromethyl)-2-fluoropyridine-3-carboxylic acid is unique due to the specific positioning of the difluoromethyl and fluorine groups on the pyridine ring. This configuration can result in distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. Compared to similar compounds, it may offer improved selectivity and potency in certain applications.
特性
分子式 |
C7H4F3NO2 |
|---|---|
分子量 |
191.11 g/mol |
IUPAC名 |
4-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO2/c8-5(9)3-1-2-11-6(10)4(3)7(12)13/h1-2,5H,(H,12,13) |
InChIキー |
OXIZBXWLUNAUOK-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1C(F)F)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


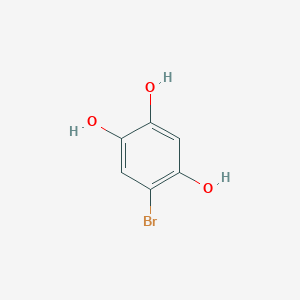
![N-[4-methoxy-3-(piperazin-1-yl)phenyl]-3-methyl-4-(pyridin-4-yl)benzamide hydrochloride](/img/structure/B13573806.png)
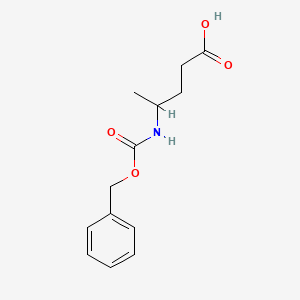

![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile](/img/structure/B13573816.png)
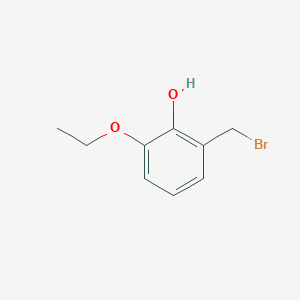
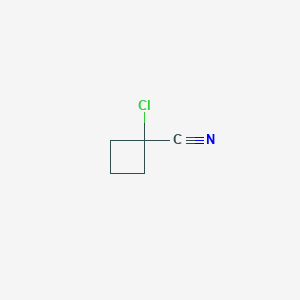
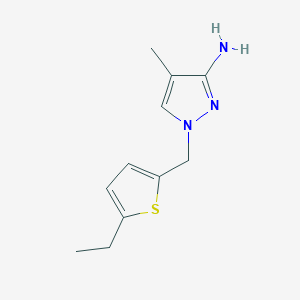
![5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol](/img/structure/B13573838.png)


